Home > Products > Screening Compounds P609 > 8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione - 887030-13-9

8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Catalog Number: EVT-2969118
CAS Number: 887030-13-9
Molecular Formula: C20H22Cl2N6O2
Molecular Weight: 449.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin (BI 1356)

Compound Description: Linagliptin, also known as (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ] It is currently under clinical development for the treatment of type 2 diabetes. [, , ] Linagliptin exhibits a superior potency and longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] It lowers HbA1c levels and increases basal levels of active glucagon-like peptide-1 (GLP-1) in the systemic circulation. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a major metabolite of linagliptin in humans. [] It is formed through a two-step mechanism involving CYP3A4-dependent oxidation to the ketone 7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604), followed by stereoselective reduction by aldo-keto reductases and carbonyl reductases. []

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is a ketone intermediate in the metabolic pathway of linagliptin to CD1790. [] It is formed via CYP3A4-dependent oxidation of linagliptin. []

Sitagliptin

Compound Description: Sitagliptin, chemically known as (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is an FDA-approved asymmetrical drug used for the treatment of type 2 diabetes. [] It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. []

Alogliptin

Compound Description: Alogliptin, with the chemical name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is another FDA-approved asymmetrical drug used for managing type 2 diabetes. [] Similar to sitagliptin, it functions as a DPP-4 inhibitor. []

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Impurity-I is a process-related impurity identified during the development of linagliptin. []

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Impurity-II is another process-related impurity observed during the development of linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: Impurity-III is a process-related impurity identified during linagliptin development. []

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Impurity-IV is a process-related impurity found during linagliptin synthesis. []

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: Impurity-V is a process-related impurity identified during the development of linagliptin. []

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: Impurity-VI is a process-related impurity observed during the production of linagliptin. []

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: Impurity-VII is a process-related impurity found during linagliptin synthesis. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

Compound Description: Compound 2 is a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivative synthesized and tested for electrocardiographic, antiarrhythmic and hypotensive activity. [] It exhibited strong prophylactic antiarrhythmic activity. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride with 8-(2-morpholin-4-yl-ethylamino) substituent (15)

Compound Description: Compound 15 is an analog of Compound 2 with an 8-(2-morpholin-4-yl-ethylamino) substituent. [] Like Compound 2, it displayed strong prophylactic antiarrhythmic activity. []

Properties

CAS Number

887030-13-9

Product Name

8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

IUPAC Name

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C20H22Cl2N6O2

Molecular Weight

449.34

InChI

InChI=1S/C20H22Cl2N6O2/c1-3-7-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-10-8-26(9-11-27)12-13-14(21)5-4-6-15(13)22/h3-6H,1,7-12H2,2H3,(H,24,29,30)

InChI Key

HHQJCRXLACFPLC-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)CC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.